Phosphorochloridic acid
CAS No.: 13779-42-5
Cat. No.: VC20963210
Molecular Formula: ClH2O3P
Molecular Weight: 116.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13779-42-5 |
|---|---|
| Molecular Formula | ClH2O3P |
| Molecular Weight | 116.44 g/mol |
| IUPAC Name | chlorophosphonic acid |
| Standard InChI | InChI=1S/ClH2O3P/c1-5(2,3)4/h(H2,2,3,4) |
| Standard InChI Key | ITVPBBDAZKBMRP-UHFFFAOYSA-N |
| SMILES | OP(=O)(O)Cl |
| Canonical SMILES | [H+].[H+].[O-]P(=O)([O-])Cl |
Introduction
Physical and Chemical Properties
Structure and Molecular Characteristics
Phosphorochloridic acid possesses a tetrahedral molecular structure typical of phosphorus(V) compounds. The molecule contains a phosphoryl (P=O) group, with the phosphorus atom also bonded to one chlorine atom and two hydroxyl groups. This structural arrangement provides the compound with its characteristic reactivity profile, particularly the electrophilic nature of its phosphorus center and the lability of the P-Cl bond.
Physical Properties
Table 1: Physical Properties of Phosphorochloridic Acid
Chemical Reactivity
The reactivity of phosphorochloridic acid is primarily governed by the electrophilic nature of its phosphorus center and the reactivity of the P-Cl bond. Key reactions include:
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Hydrolysis: Rapid reaction with water to form phosphoric acid with the liberation of hydrogen chloride
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Alcoholysis: Reaction with alcohols to form the corresponding phosphate esters
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Aminolysis: Reaction with amines to form phosphoramidate derivatives
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Chlorination: Can act as a chlorinating agent in specific organic transformations
Its high reactivity toward nucleophiles makes it a versatile reagent in phosphorylation reactions, though this same property also necessitates careful handling under anhydrous conditions.
Synthesis and Preparation Methods
Laboratory Synthesis
The preparation of phosphorochloridic acid typically involves controlled hydrolysis of phosphorus oxychloride (POCl₃) or through direct chlorination of phosphoric acid. Several synthetic routes have been developed:
From Phosphorus Oxychloride
The controlled partial hydrolysis of phosphorus oxychloride represents one of the most straightforward methods for preparing phosphorochloridic acid:
POCl₃ + H₂O → H₂PO₃Cl + HCl
This reaction requires careful control of stoichiometry and temperature to prevent further hydrolysis. The reaction is typically conducted in an aprotic solvent under anhydrous conditions.
From Phosphoric Acid
Direct chlorination of phosphoric acid using chlorinating agents such as phosphorus pentachloride or thionyl chloride:
H₃PO₄ + PCl₅ → H₂PO₃Cl + POCl₃ + HCl
This method, similar to that used for chlorosulfonic acid synthesis, involves the chlorination of phosphoric acid with the displacement of one hydroxyl group .
Industrial Production
On an industrial scale, phosphorochloridic acid is typically produced through continuous processes involving the controlled reaction of phosphorus oxychloride with precise amounts of water or by chlorination of phosphoric acid in specialized equipment designed to handle corrosive materials.
Applications in Organic Synthesis
Phosphorylation Reactions
Phosphorochloridic acid and its derivatives serve as important phosphorylating agents in organic synthesis. The electrophilic phosphorus center readily reacts with nucleophiles such as alcohols, phenols, and amines to form phosphate esters and phosphoramidates.
Alcohols and Phenols
The reaction with alcohols produces phosphate monoesters and can be utilized for the selective phosphorylation of hydroxyl groups:
H₂PO₃Cl + ROH → ROPO₃H₂ + HCl
This reaction is particularly valuable in the synthesis of biologically relevant phosphorylated compounds, including phospholipids and nucleotide analogs .
Amines
Phosphorochloridic acid reacts with amines to form phosphoramidates, which are important intermediates in the synthesis of phosphorus-containing bioactive compounds and agrochemicals.
Role as an Intermediate
Phosphorochloridic acid serves as a key intermediate in the synthesis of various phosphorus compounds, including:
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Phosphonic acids and their derivatives
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Nucleoside phosphates and phosphonates
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Organophosphorus flame retardants
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Agricultural chemicals including pesticides and herbicides
Derivatives of Phosphorochloridic Acid
Dialkyl Phosphorochloridates
Dialkyl phosphorochloridates, particularly diethyl phosphorochloridate, are among the most common and versatile derivatives of phosphorochloridic acid.
Diethyl Phosphorochloridate
Diethyl phosphorochloridate ((C₂H₅O)₂P(O)Cl) is a colorless liquid with a fruity odor, characterized by the following properties:
Table 2: Properties of Diethyl Phosphorochloridate
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Converting alcohols to corresponding diethylphosphate esters
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Phosphorylation of carboxylates, alcohols, and amines in organic synthesis
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Preparation of phosphorylated biomolecules
This compound is highly toxic through dermal absorption and functions as a cholinesterase inhibitor, requiring careful handling .
Dipropyl Phosphorochloridate
Dipropyl phosphorochloridate (C₆H₁₄ClO₃P) is another important dialkyl derivative with applications similar to its diethyl analog .
Diphenyl Phosphorochloridate
Diphenyl phosphorochloridate ((C₆H₅O)₂P(O)Cl) is a versatile phosphorylation reagent with the following properties:
Table 3: Properties of Diphenyl Phosphorochloridate
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Monoalkyl phosphates
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α-substituted β-lactams
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Anhydrides, esters, and thioesters
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Enol phosphates
Its applications span peptide synthesis, aldoxime to nitrile conversion, and the synthesis of glycosyl phosphates in nucleotide sugar production. Additionally, it is valuable in preparing enol and ketene acetal phosphates for metal-catalyzed coupling reactions .
Recent Research and Developments
Recent research has expanded the utility of phosphorochloridic acid and its derivatives in several areas:
Phosphonic Acid Synthesis
Phosphorochloridic acid chemistry has been instrumental in developing new methods for the preparation of phosphonic acids, which have applications in medicinal chemistry and materials science . Recent advances include:
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Selective esterification methods for phosphonic acids using orthoesters as group donors
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Development of microwave-assisted reactions to improve yields and reduce reaction times
Self-Assembled Monolayers
Research into phosphonic acid-terminated self-assembled monolayers (SAMs) has utilized phosphorochloridic acid derivatives for the preparation of surfaces with tailored properties . These materials show promise in applications including:
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Corrosion inhibition
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Biosensors and biochips
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Electronic device interfaces
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Controlled drug delivery systems
Nucleoside Phosphate Prodrugs
Phosphorochloridic acid derivatives have been employed in the synthesis of nucleoside phosphate and phosphonate prodrugs with potential therapeutic applications . Recent developments include:
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"Lock-in" cycloSal-triesters designed to improve intracellular delivery
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Novel phosphorylation strategies for antiviral and anticancer nucleoside analogs
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Improved methods for the synthesis of phosphodiester linkages
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